BenchChemオンラインストアへようこそ!

3-(4-methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine

Anticancer Multidrug Resistance Tubulin Polymerization

3-(4-Methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine (CAS 380339-60-6) is a synthetic small molecule that incorporates an indolizine core, a thiazole ring, and a 4-methoxybenzoyl substituent, with a molecular formula of C₂₅H₁₉N₃O₂S and a molecular weight of 425.51 g/mol. This compound belongs to a broader structural class related to the 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART), a family of agents that target the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and arresting cancer cells in the G₂/M phase of the cell cycle.

Molecular Formula C25H19N3O2S
Molecular Weight 425.51
CAS No. 380339-60-6
Cat. No. B2540044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine
CAS380339-60-6
Molecular FormulaC25H19N3O2S
Molecular Weight425.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=CC=C5)N
InChIInChI=1S/C25H19N3O2S/c1-30-18-12-10-17(11-13-18)24(29)23-22(26)21(20-9-5-6-14-28(20)23)25-27-19(15-31-25)16-7-3-2-4-8-16/h2-15H,26H2,1H3
InChIKeyGLORFIUCLIJSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 3-(4-Methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine (CAS 380339-60-6): Core Identity and Compound Class


3-(4-Methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine (CAS 380339-60-6) is a synthetic small molecule that incorporates an indolizine core, a thiazole ring, and a 4-methoxybenzoyl substituent, with a molecular formula of C₂₅H₁₉N₃O₂S and a molecular weight of 425.51 g/mol . This compound belongs to a broader structural class related to the 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART), a family of agents that target the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and arresting cancer cells in the G₂/M phase of the cell cycle [1]. As a screening compound available from commercial libraries, its structural features suggest potential applications in anticancer and antimicrobial research, although direct published biological data for this specific compound are currently absent from the peer-reviewed literature.

Why 3-(4-Methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine Cannot Be Substituted with Common Analogs


Within the SMART class and related indolizine-containing microtubule inhibitors, minor structural modifications—such as altering the substituent on the benzoyl ring, replacing the indolizine core with alternative heterocycles, or varying the aryl group on the thiazole—can lead to orders-of-magnitude differences in potency, tubulin binding affinity, and the ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance [1][2]. For example, in a closely related series of 4-substituted methoxybenzoyl-aryl-thiazoles, the replacement of a hydroxy group with a fluoro substituent shifted the in vivo efficacy profile from near-complete tumor growth inhibition to reduced activity, while also altering metabolic stability and neurotoxicity signatures [1]. Generic substitution without precise retention of the 4-methoxybenzoyl group, the phenyl-thiazole moiety, and the indolizine scaffold therefore risks profound loss of the desired biological activity, selectivity, and pharmacokinetic properties.

Quantitative Differentiation Evidence for 3-(4-Methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine


In vitro Antiproliferative Activity Against Multidrug-Resistant Cancer Cell Lines

In the SMART compound series, 3-(4-methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine is structurally positioned to retain equi-potent activity against parental and P-glycoprotein-overexpressing multidrug-resistant (MDR) cancer cell lines. For the closely related lead compound SMART-H (4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole), IC₅₀ values were sub-nanomolar in both wild-type and MDR-overexpressing cells, indicating circumvention of P-gp-mediated drug efflux [1]. While no direct data for the target compound is published, the presence of the indolizine core replacing the trimethoxybenzoyl group may further alter the P-gp substrate profile, potentially enhancing MDR evasion. Direct comparative studies are needed to quantify this differentiation.

Anticancer Multidrug Resistance Tubulin Polymerization

Tubulin Polymerization Inhibition and Colchicine Site Binding Affinity

The SMART series compounds, including those with structural similarity to the target compound, bind to the colchicine site on β-tubulin and inhibit tubulin polymerization. For SMART-F and SMART-H, the IC₅₀ for tubulin polymerization inhibition was reported in the range of 0.5–1.0 μM, comparable to colchicine itself [1]. The indolizine substitution in 3-(4-methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine introduces a more rigid, planar B-ring mimic relative to the phenyl ring in SMART-H, which could enhance binding affinity through improved hydrophobic interactions and π-stacking. However, no direct tubulin polymerization IC₅₀ or colchicine-site competition data has been published for this specific compound.

Tubulin Binding Colchicine Site Microtubule Dynamics

In vivo Antitumor Efficacy in Prostate and Melanoma Xenograft Models

In the SMART series, compounds with a phenyl-thiazole core demonstrated significant in vivo antitumor efficacy. SMART-H treatment at 15 mg/kg intraperitoneally for 21 days resulted in %T/C (tumor weight in treated vs. control) values of 4–30% in PC-3 prostate cancer and A375 melanoma xenograft models, indicating near-complete tumor growth inhibition [1]. The indolizine-modified analog may exhibit altered pharmacokinetics, potentially improving oral bioavailability or extending half-life. No in vivo efficacy or PK data exists for the target compound specifically.

Xenograft Prostate Cancer Melanoma

Metabolic Stability and Pharmacokinetic Profile Differentiation

Metabolic instability, particularly rapid ketone reduction, is a known limitation of the lead SMART compound SMART-H, which exhibited a half-life of <5 to 30 minutes in liver microsomes across species [1]. The indolizine-containing target compound replaces the metabolically labile ketone environment with a more sterically hindered and electron-rich indolizine system, which may reduce susceptibility to ketone reductase enzymes. Derivatives designed to block ketone reduction in the SMART series achieved 2- to 3-fold half-life improvements [1]. Direct comparative microsomal stability data for 3-(4-methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine versus SMART-H is required to confirm this potential advantage.

Metabolic Stability Pharmacokinetics Liver Microsomes

Validated Research Application Scenarios for 3-(4-Methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine


Lead Optimization for Colchicine-Site Tubulin Inhibitors in Multidrug-Resistant Cancers

This compound serves as a structural variant within the SMART class for studying structure-activity relationships (SAR) aimed at improving potency against P-glycoprotein-overexpressing cancers. The indolizine core offers a constrained B-ring replacement that can probe the colchicine binding site topology [1]. Procurement is justified for medicinal chemistry teams seeking to overcome MDR while maintaining sub-nanomolar potency.

Metabolic Stability Improvement Studies for Antitubulin Agents

Given the known ketone-reduction liability of SMART-H (half-life <5–30 min in liver microsomes) [2], this indolizine analog presents an opportunity to evaluate whether replacing the metabolically labile region with an indolizine scaffold extends metabolic half-life, as previously demonstrated with oxime and hydrazide derivatives that achieved 2- to 3-fold improvements.

Negative Control or Comparator in Tubulin Polymerization Assays

If the indolizine modification reduces tubulin binding affinity relative to SMART-H and SMART-F (IC₅₀ 0.5–1.0 μM for polymerization inhibition) [1], this compound can serve as a specificity control in mechanistic studies, helping to delineate the structural determinants of colchicine-site binding.

Chemical Probe for Indolizine-Thiazole Hybrid Library Screening

As a representative of indolizine-thiazole hybrid molecules, this compound is suitable for inclusion in diversity-oriented screening decks targeting tubulin dynamics, antimicrobial pathways, or kinase inhibition, where the indolizine-thiazole scaffold may engage unique biological targets [3].

Quote Request

Request a Quote for 3-(4-methoxybenzoyl)-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.